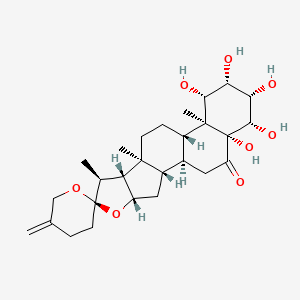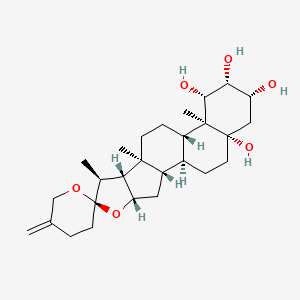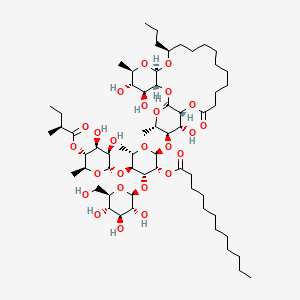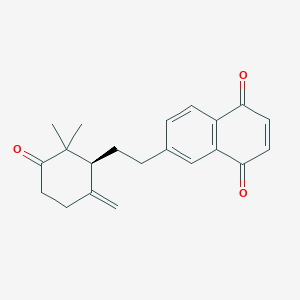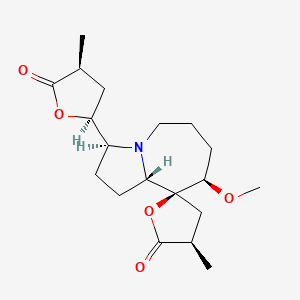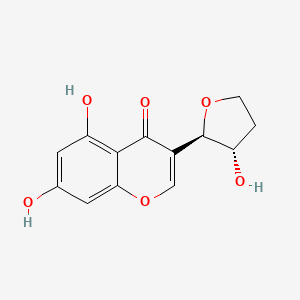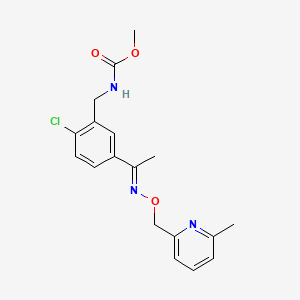
Dysidenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dysidenin is a natural product found in Dysidea and Lamellodysidea herbacea with data available.
Aplicaciones Científicas De Investigación
Inhibition of Iodide Transport in Thyroid Cells
Dysidenin, a hexachlorinated tripeptide-like molecule from the sponge Dysidea herbacea, is a potent inhibitor of iodide transport in thyroid cells. This discovery suggests potential applications in understanding thyroid function and disorders. Dysidenin blocks iodide transport differently than ouabain, a known inhibitor of the Na+/K+ ATPase, and does not act as a chloride channel inhibitor or a Na+ ionophore. The study of dysidenin's inhibition reveals sensitivity to stereochemical effects, highlighting the importance of molecular structure in its biological activity (van Sande et al., 1990).
Structure and Biosynthesis of Dysidenin Derivatives
Research on dysidenin includes the study of its structure and biosynthetic pathways. For example, neodysidenin, isolated from Dysidea herbacea, belongs to the L-series of trichloroleucine peptides. Its structure and biosynthesis offer insights into the chemical diversity and biological synthesis of marine natural products (MacMillan et al., 2000). Additionally, herbacic acid from the same sponge represents a prototype for trichloromethyl metabolites in dysidenin-related research, indicating a pathway of leucine transformation (MacMillan & Molinski, 2000).
Novel Polychlorinated Compounds in Marine Sponges
The study of marine sponges, particularly species like Dysidea, has led to the discovery of novel polychlorinated compounds like dysideaprolines and barbaleucamides. These compounds, possibly derived from symbiotic cyanobacteria, add to the chemical diversity of marine natural products and expand the scope of dysidenin-related research (Harrigan et al., 2001).
Cellular Site of Polychlorinated Peptide Biosynthesis
Research identifying the cellular site of biosynthesis for polychlorinated peptides in Dysidea herbacea and its symbiotic cyanobacterium Oscillatoria spongeliae is crucial. This work involves understanding the genetic and molecular basis of these compounds, which has implications in marine biology and pharmacology (Flatt et al., 2005).
Propiedades
Nombre del producto |
Dysidenin |
|---|---|
Fórmula molecular |
C17H23Cl6N3O2S |
Peso molecular |
546.2 g/mol |
Nombre IUPAC |
(2S,4S)-5,5,5-trichloro-4-methyl-2-[methyl-[(3S)-4,4,4-trichloro-3-methylbutanoyl]amino]-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]pentanamide |
InChI |
InChI=1S/C17H23Cl6N3O2S/c1-9(16(18,19)20)7-12(14(28)25-11(3)15-24-5-6-29-15)26(4)13(27)8-10(2)17(21,22)23/h5-6,9-12H,7-8H2,1-4H3,(H,25,28)/t9-,10-,11-,12-/m0/s1 |
Clave InChI |
BFVRAKVNXYQMID-BJDJZHNGSA-N |
SMILES isomérico |
C[C@@H](C[C@@H](C(=O)N[C@@H](C)C1=NC=CS1)N(C)C(=O)C[C@H](C)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
SMILES canónico |
CC(CC(C(=O)NC(C)C1=NC=CS1)N(C)C(=O)CC(C)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Sinónimos |
dysidenin dysidenine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



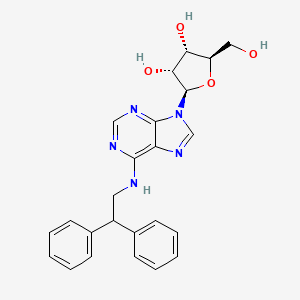

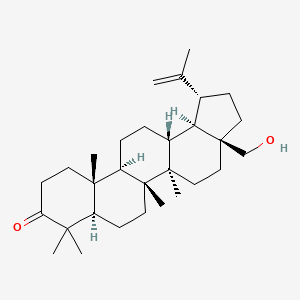
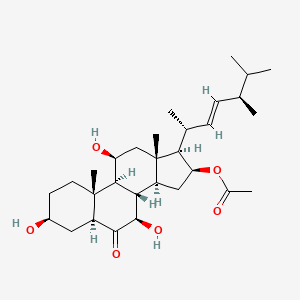
![(1E,5R,8S,19R,21R,22R)-21-hydroxy-8-[(2R,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1,10-dien-14-one](/img/structure/B1248029.png)
